2-Methoxy-4-(methylamino)phenol
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Overview
Description
2-Methoxy-4-(methylamino)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 2-methoxy-5-((phenylamino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . This method is advantageous due to its selectivity and efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Methoxy-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylamino)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may interact with enzymes and proteins, modulating their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.
Comparison with Similar Compounds
2-Methoxy-4-(methylamino)phenol can be compared with other similar compounds, such as:
2-Methoxy-5-((phenylamino)methyl)phenol: This compound is structurally similar but has a phenylamino group instead of a methylamino group.
2-Hydroxy-5-methylanisole:
Uniqueness: The presence of both methoxy and methylamino groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness is leveraged in its various applications, particularly in the synthesis of complex organic molecules and in research studies.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methoxy-4-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c1-9-6-3-4-7(10)8(5-6)11-2/h3-5,9-10H,1-2H3 |
InChI Key |
CBIQMVJKOOBTRE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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